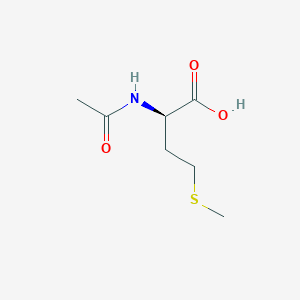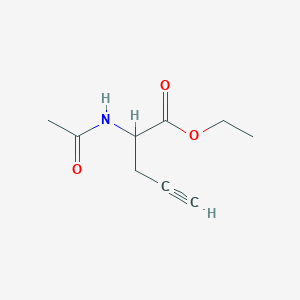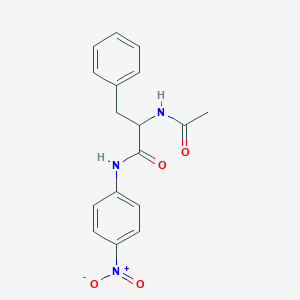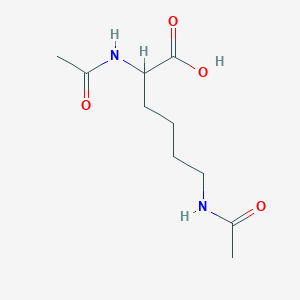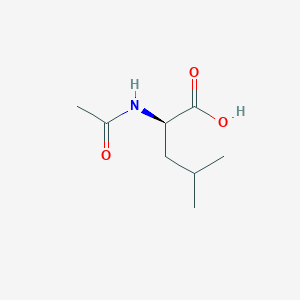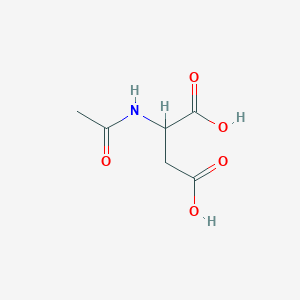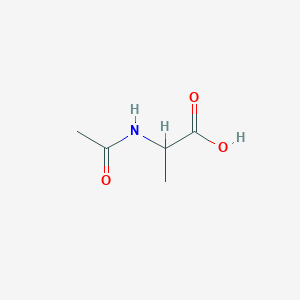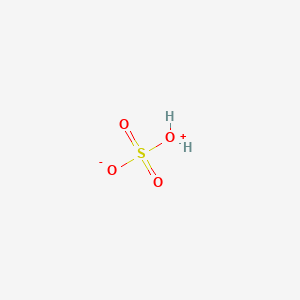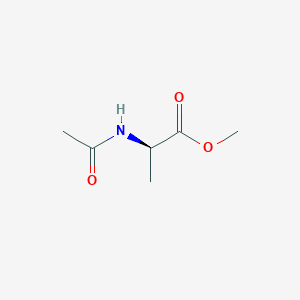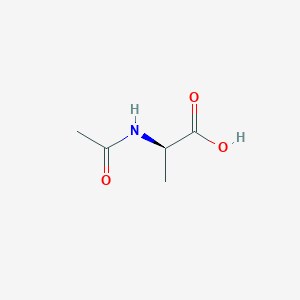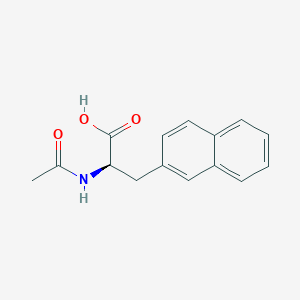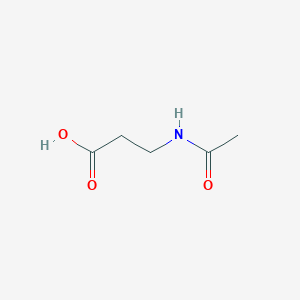
4-(Trifluoromethyl)-D-phenylalanine
Overview
Description
4-(Trifluoromethyl)phenol, a compound that has some similarities with the one you mentioned, belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . It’s also a metabolite of the drug fluoxetine .
Synthesis Analysis
While specific synthesis methods for 4-(Trifluoromethyl)-D-phenylalanine are not available, trifluoromethylation of carbon-centered radical intermediates is a common method used in the synthesis of trifluoromethyl compounds .Chemical Reactions Analysis
Trifluoromethylation reactions have been extensively studied, especially in the context of pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group plays an increasingly important role in these fields .Scientific Research Applications
Self-Assembling Materials : Modified phenylalanine derivatives, such as 4-nitrophenylalanine, exhibit efficient self-assembling properties. These materials have potential applications in the field of materials science for creating self-assembled structures with unique properties (Singh et al., 2020).
Protein Synthesis and Biochemical Probes : A pyrrolysyl-tRNA synthetase mutant can genetically incorporate meta-substituted phenylalanine derivatives into proteins. This is significant for adding bioorthogonal functional groups to proteins, which can be used as probes in protein folding/unfolding studies and other functional investigations (Wang et al., 2013).
Elucidating Enzyme Properties : 4-[3-(Trifluoromethyl) diazirinyl] cinnamic acid derivatives help in understanding the properties of enzymes like phenylalanine ammonia-lyase (PAL). These compounds can be used to study the regulation of phenylpropanoid biosynthesis (Hashimoto et al., 2000).
Fluorescent Sensors : Certain phenylalanine derivatives, such as those modified with H8-BINOL, show high enantioselectivity towards different configurations of phenylalanine. This has implications in creating fluorescent sensors for identifying and differentiating amino acid configurations (Zhang et al., 2022).
NMR Probes in Protein Studies : Trifluoromethyl-l-phenylalanine can be genetically incorporated into proteins and used as a 19F NMR probe. This aids in studying protein conformational changes, enzyme reactions, and interactions (Jackson et al., 2007).
Bioorthogonal Chemistry in Cancer Research : Phenylalanine trifluoroborate (Phe-BF3) can be used in bioorthogonal chemistry to study biological processes like cell death and immunity. Its application in cancer research demonstrates its potential in understanding and enhancing antitumor immune responses (Wang et al., 2020).
Safety and Hazards
Future Directions
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The comprehensive coverage on trifluoromethylation reactions is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
properties
IUPAC Name |
(2R)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFFPDBJLGAGQL-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-D-phenylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



